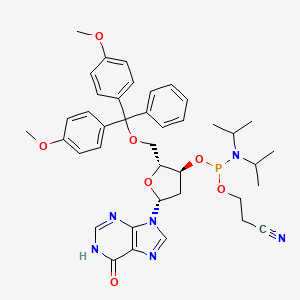

DMT-dI Phosphoramidite

Description

Properties

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H47N6O7P/c1-27(2)46(28(3)4)54(51-22-10-21-41)53-34-23-36(45-26-44-37-38(45)42-25-43-39(37)47)52-35(34)24-50-40(29-11-8-7-9-12-29,30-13-17-32(48-5)18-14-30)31-15-19-33(49-6)20-16-31/h7-9,11-20,25-28,34-36H,10,22-24H2,1-6H3,(H,42,43,47)/t34-,35+,36+,54?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGZROFWRPJVEB-XZYUMQGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=CNC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=CNC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H47N6O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141684-35-7 | |

| Record name | 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to DMT-dI Phosphoramidite: Structure, Properties, and Applications in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyinosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dI phosphoramidite), a crucial building block in the chemical synthesis of modified oligonucleotides. Deoxyinosine (dI) is a naturally occurring purine (B94841) nucleoside that can act as a universal base, pairing with deoxyadenosine (B7792050) (dA), deoxycytidine (dC), and deoxythymidine (dT). This unique property makes DMT-dI phosphoramidite (B1245037) an invaluable tool in various molecular biology and drug development applications.

Core Structure and Properties

DMT-dI phosphoramidite is a white powder with the chemical formula C40H47N6O7P and a molecular weight of 754.55 g/mol . Its structure consists of three key components: a 2'-deoxyinosine (B131508) nucleoside, a 5'-hydroxyl protecting group (dimethoxytrityl, DMT), and a 3'-phosphoramidite moiety with a cyanoethyl (CE) protecting group. The DMT group is acid-labile, allowing for its removal to enable the sequential addition of nucleotides during solid-phase synthesis. The phosphoramidite group is the reactive component that forms the phosphodiester backbone of the growing oligonucleotide chain.

Table 1: Physicochemical Properties of DMT-dI Phosphoramidite

| Property | Value |

| Molecular Formula | C40H47N6O7P |

| Molecular Weight | 754.55 g/mol |

| Appearance | White powder |

| Purity (HPLC) | ≥98.0% |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |

| Storage Conditions | -20°C in a dry, inert atmosphere |

Experimental Protocols

The primary application of DMT-dI phosphoramidite is in automated solid-phase oligonucleotide synthesis. The synthesis process follows a four-step cycle for each nucleotide addition: detritylation, coupling, capping, and oxidation.

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle

1. Detritylation (Deblocking):

-

Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous, non-polar solvent (e.g., dichloromethane).

-

Procedure: The DMT protecting group is removed from the 5'-hydroxyl of the support-bound nucleoside by passing the acidic solution through the synthesis column. The removal of the DMT cation, which has a characteristic orange color, can be monitored spectrophotometrically to assess the coupling efficiency of the previous cycle.

2. Coupling:

-

Reagents:

-

DMT-dI phosphoramidite solution (typically 0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) in anhydrous acetonitrile).

-

-

Procedure: The DMT-dI phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl group of the growing oligonucleotide chain. The coupling reaction forms a phosphite (B83602) triester linkage. A recommended coupling time is 6 minutes to ensure high efficiency.

3. Capping:

-

Reagents:

-

Capping Reagent A (e.g., acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/lutidine).

-

Capping Reagent B (e.g., 16% N-methylimidazole in THF).

-

-

Procedure: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents the formation of deletion mutations (n-1 sequences) in the final oligonucleotide product.

4. Oxidation:

-

Reagent: 0.02 M Iodine in a mixture of THF, pyridine, and water.

-

Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester by the iodine solution. A 3-minute oxidation time is recommended as inosine (B1671953) is susceptible to damage by iodine.

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

Figure 1: Automated solid-phase oligonucleotide synthesis cycle.

Protocol 2: Cleavage and Deprotection of dI-Containing Oligonucleotides

1. Cleavage from Solid Support:

-

Reagent: Concentrated ammonium (B1175870) hydroxide (B78521).

-

Procedure: After the final synthesis cycle, the solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours. This cleaves the ester linkage between the 3'-end of the oligonucleotide and the solid support.

2. Base and Phosphate Deprotection:

-

Reagent: Concentrated ammonium hydroxide.

-

Procedure: The same ammonium hydroxide solution used for cleavage also removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases. For standard protecting groups, this is typically carried out by heating the solution at 55°C for 8-12 hours. The lack of an exocyclic amine on the hypoxanthine (B114508) base of deoxyinosine simplifies its deprotection compared to other purines like deoxyguanosine.

3. Final Processing:

-

Procedure: The ammonium hydroxide solution is evaporated to dryness. If the 5'-DMT group was retained for purification (DMT-on purification), care should be taken to avoid its premature removal during evaporation. The crude oligonucleotide can then be purified by methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Quantitative Data

The success of oligonucleotide synthesis is highly dependent on the efficiency of each step in the synthesis cycle.

Table 2: Typical Performance Metrics in Oligonucleotide Synthesis

| Parameter | Typical Value | Notes |

| Coupling Efficiency | >99% | Per cycle for standard phosphoramidites. A slightly longer coupling time may be beneficial for modified bases like dI to ensure maximum efficiency. |

| Overall Yield (20-mer) | ~82% | Assuming 99% average coupling efficiency. |

| Overall Yield (50-mer) | ~61% | Assuming 99% average coupling efficiency. |

| Deprotection Yield | High | Deoxyinosine does not have an exocyclic amine, simplifying deprotection. |

The coupling efficiency is a critical factor, as even small decreases have a cumulative effect on the yield of the full-length product.

Figure 2: Impact of coupling efficiency on the overall yield of oligonucleotides of varying lengths.

Conclusion

DMT-dI phosphoramidite is a versatile and essential reagent for the synthesis of modified oligonucleotides. Its ability to act as a universal base opens up numerous possibilities in research and development, including the creation of degenerate primers for PCR, probes for detecting SNPs, and the introduction of sites for post-synthetic modifications. A thorough understanding of its properties and the optimization of synthesis and deprotection protocols are key to harnessing its full potential in the development of novel nucleic acid-based technologies and therapeutics.

A Technical Guide to the Synthesis of Inosine-Containing Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine (B1671953), a naturally occurring purine (B94841) nucleoside, is a critical component in the fields of molecular biology and therapeutic drug development. Its ability to form stable base pairs with adenosine (B11128), cytidine, and uridine (B1682114) imparts unique structural and functional properties to oligonucleotides. In nature, the enzymatic deamination of adenosine to inosine in RNA, a process known as A-to-I editing, diversifies the transcriptome and proteome, affecting processes like RNA splicing and translation.[1][2][3] Synthetically incorporated inosine is a valuable tool for creating oligonucleotides with tailored properties for applications such as antisense therapy, siRNAs, and immunomodulatory agents.[4][5][6][7] This guide provides an in-depth overview of the chemical synthesis of inosine-containing oligonucleotides, focusing on the core methodologies, experimental protocols, and critical parameters for successful synthesis.

Core Principles of Inosine Oligonucleotide Synthesis

The synthesis of inosine-containing oligonucleotides primarily relies on the well-established phosphoramidite (B1245037) solid-phase synthesis method.[8][9][10] This process involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support. The synthesis of inosine-containing oligonucleotides follows the same fundamental cycle as standard oligonucleotide synthesis, encompassing four key steps: deblocking, coupling, capping, and oxidation.[11][12]

A crucial prerequisite for this process is the availability of high-quality inosine phosphoramidite. Due to the unique solubility characteristics of inosine and its derivatives, specialized synthetic routes have been developed to produce the necessary 5'-O-dimethoxytrityl (DMT) and 2'-O-tert-butyldimethylsilyl (TBDMS) protected inosine 3'-O-phosphoramidite synthons.[13][14]

Experimental Protocols

Preparation of Inosine Phosphoramidite

The synthesis of inosine phosphoramidite is a critical first step. The low solubility of inosine derivatives can present challenges. The following is a generalized protocol based on published methods:[13][14]

Materials:

-

Inosine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Tert-butyldimethylsilyl chloride (TBDMS-Cl)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

Anhydrous pyridine, Dichloromethane (DCM), Acetonitrile (ACN)

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

5'-O-DMT Protection: React inosine with DMT-Cl in anhydrous pyridine. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is purified by column chromatography.

-

2'-O-TBDMS Protection: The 5'-O-DMT-inosine is then reacted with TBDMS-Cl in the presence of a base like imidazole (B134444) in an anhydrous solvent. Purification is again performed using column chromatography.

-

3'-O-Phosphitylation: The 5'-O-DMT-2'-O-TBDMS-inosine is phosphitylated at the 3'-hydroxyl group using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and DIPEA in anhydrous DCM or ACN. The final product, the inosine phosphoramidite, is purified and stored under anhydrous conditions.

Solid-Phase Oligonucleotide Synthesis

The following is a generalized protocol for the incorporation of inosine into an oligonucleotide sequence using an automated DNA/RNA synthesizer.

Materials:

-

Controlled pore glass (CPG) solid support with the initial nucleoside attached.[8][10]

-

Inosine phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

-

Standard A, C, G, U/T phosphoramidite solutions.

-

Activator solution (e.g., 0.45 M 4,5-dicyanoimidazole (B129182) (DCI) or 5-ethylthio-1H-tetrazole (ETT) in acetonitrile).[15][16]

-

Deblocking solution (e.g., 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in DCM).[12]

-

Capping solution (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF).

-

Oxidizing solution (e.g., iodine in THF/water/pyridine).

Synthesis Cycle:

-

Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with the deblocking solution.[8]

-

Coupling: The inosine phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[11][]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solution to prevent the formation of deletion mutants in subsequent cycles.[18]

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.[8][18]

This four-step cycle is repeated for each subsequent nucleotide until the desired sequence is synthesized.

Deprotection and Cleavage

After synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.[19]

Materials:

-

Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[20]

-

For RNA, a fluoride-containing reagent such as triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is required to remove the 2'-TBDMS groups.[21]

Procedure:

-

Cleavage and Base Deprotection: The solid support is treated with concentrated ammonium hydroxide or AMA at elevated temperatures to cleave the oligonucleotide and remove the cyanoethyl phosphate protecting groups and the base protecting groups.[19][20]

-

2'-Hydroxyl Deprotection (for RNA): The resulting solution is treated with a fluoride-containing reagent to remove the TBDMS groups from the 2'-hydroxyls.[21]

Purification

The crude oligonucleotide is purified to remove truncated sequences and other impurities. Common purification methods include:[19]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often used for DMT-on purification, where the hydrophobicity of the DMT group allows for separation of the full-length product from truncated sequences.

-

Anion-Exchange High-Performance Liquid Chromatography (AX-HPLC): This method separates oligonucleotides based on their charge, which is proportional to their length.

-

Polyacrylamide Gel Electrophoresis (PAGE): PAGE provides high-resolution separation based on size and is often used for purifying longer oligonucleotides.[22]

Quantitative Data

The success of inosine-containing oligonucleotide synthesis is highly dependent on the quality of the phosphoramidite and the optimization of synthesis conditions.

Table 1: Factors Influencing Inosine Phosphoramidite Coupling Efficiency

| Factor | Impact on Coupling Efficiency | Recommendations |

| Phosphoramidite Purity | High purity is critical; impurities can terminate chain growth. | Use freshly prepared or high-quality commercial phosphoramidites. |

| Activator | The choice of activator affects the rate and efficiency of the coupling reaction. | DCI and ETT are commonly used for efficient activation.[15] |

| Coupling Time | Insufficient time leads to incomplete coupling and lower yields. | Optimize coupling time based on the synthesizer and specific sequence. |

| Reagent Water Content | Moisture deactivates phosphoramidites and reduces coupling efficiency. | Use anhydrous solvents and reagents. |

Table 2: Typical Deprotection Conditions

| Reagent | Temperature | Duration | Notes |

| Concentrated Ammonium Hydroxide | 55°C | 8-16 hours | Standard deprotection for DNA. |

| Ammonium Hydroxide/Methylamine (AMA) | 65°C | 10-15 minutes | "UltraFAST" deprotection.[20] |

| Triethylamine trihydrofluoride (TEA·3HF) | 65°C | 2.5 hours | For removal of 2'-TBDMS groups in RNA. |

| Tetrabutylammonium fluoride (TBAF) | Room Temp | 12-24 hours | For removal of 2'-TBDMS groups in RNA.[21] |

Visualizing Workflows and Pathways

Experimental Workflow

The overall process for synthesizing inosine-containing oligonucleotides can be visualized as a sequential workflow, from the preparation of the key building block to the final purified product.

Caption: Experimental workflow for the synthesis of inosine-containing oligonucleotides.

Inosine in Biological Signaling

Inosine-containing oligonucleotides, particularly those with CpG motifs, can act as ligands for Toll-like receptor 9 (TLR9), initiating an innate immune response.[23][24] Understanding this signaling pathway is crucial for the rational design of immunomodulatory oligonucleotides.

References

- 1. The Power of Inosine: How RNA Editing Shapes the Transcriptome - AlidaBio [alidabio.com]

- 2. Adenosine-to-inosine RNA editing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. exactmer.com [exactmer.com]

- 5. Oligonucleotides Applications Across Science and Medicine - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]

- 6. Oligonucleotide Drugs: Current Status and Challenges | Biopharma PEG [biochempeg.com]

- 7. cytel.com [cytel.com]

- 8. data.biotage.co.jp [data.biotage.co.jp]

- 9. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 10. atdbio.com [atdbio.com]

- 11. benchchem.com [benchchem.com]

- 12. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis of RNA containing inosine: analysis of the sequence requirements for the 5' splice site of the Tetrahymena group I intron - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. tcichemicals.com [tcichemicals.com]

- 18. sg.idtdna.com [sg.idtdna.com]

- 19. blog.biosearchtech.com [blog.biosearchtech.com]

- 20. glenresearch.com [glenresearch.com]

- 21. academic.oup.com [academic.oup.com]

- 22. horizondiscovery.com [horizondiscovery.com]

- 23. TLR9 signalling activation via direct ligation and its functional consequences in CD4 + T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Toll-like receptor 9 activation with CpG oligodeoxynucleotides for asthma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism and Application of DMT-dI Phosphoramidite in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-O-Dimethoxytrityl-2'-deoxyInosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dI Phosphoramidite), a crucial building block in the chemical synthesis of nucleic acids. We will delve into its core mechanism of action within the context of phosphoramidite (B1245037) chemistry, explore the unique properties and applications of its deoxyinosine nucleoside, present relevant quantitative data, and provide detailed experimental protocols for its use.

Core Mechanism of Action: The Phosphoramidite Synthesis Cycle

The synthesis of custom oligonucleotides is predominantly achieved via the phosphoramidite method, a highly efficient and automated process of solid-phase synthesis.[1] This methodology relies on a four-step cycle that is repeated to sequentially add nucleotide building blocks to a growing chain anchored to a solid support, typically controlled pore glass (CPG).[2] The entire process is carried out in the 3' to 5' direction.[1] DMT-dI phosphoramidite acts as the donor of the deoxyinosine nucleotide within this cycle.

The four fundamental steps are:

-

Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-Dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support.[3] This is achieved by treating it with a mild acid, such as 3% trichloroacetic acid (TCA) in dichloromethane, which exposes a free 5'-hydroxyl group for the next reaction.[3][4] The DMT cation that is cleaved is bright orange, providing a real-time method to monitor the reaction efficiency.[3]

-

Coupling: The DMT-dI phosphoramidite, dissolved in an anhydrous solvent like acetonitrile (B52724), is activated by a weak acid catalyst, such as a tetrazole derivative (e.g., 5-(ethylthio)-1H-tetrazole).[] Activation involves the protonation of the diisopropylamino group on the phosphoramidite, making the phosphorus atom highly electrophilic.[] This activated intermediate rapidly reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.[][6] This step is exceptionally efficient, with coupling efficiencies typically exceeding 99%.[2][6]

-

Capping: To prevent the formation of sequences with internal deletions (n-1 sequences), any 5'-hydroxyl groups that failed to react during the coupling step are permanently blocked. This is achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[2][6]

-

Oxidation: The newly formed phosphite triester linkage is unstable and must be converted to a more stable phosphate (B84403) triester. This is accomplished by oxidation, typically using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[2][6]

Upon completion of the oxidation step, the cycle is repeated with the next phosphoramidite in the desired sequence until the full oligonucleotide is assembled.

The Role and Properties of 2'-Deoxyinosine (B131508) (dI)

Deoxyinosine (dI) is a naturally occurring purine (B94841) nucleoside. In oligonucleotide synthesis, its primary advantage is its function as a "universal base".[7] Unlike the four standard DNA bases which form specific Watson-Crick pairs (A-T, G-C), inosine (B1671953) can pair with all four bases. This is because it can form two hydrogen bonds with each of them, albeit with varying degrees of stability.[7]

The general trend for the stability of these pairings is: I·C > I·A > I·T ≈ I·G .[7][8]

This universal pairing capability makes DMT-dI phosphoramidite invaluable for applications involving sequence ambiguity, such as:

-

Degenerate PCR Primers: When amplifying a gene from a protein sequence with codon degeneracy, inosine can be placed at ambiguous positions.[9]

-

Degenerate Probes: For microarrays or hybridization studies where the target sequence may have variations, probes containing inosine can ensure binding.[8]

-

DNA Sequencing: Inosine can be used in primers for sequencing templates with unknown bases.[7]

In some electrochemical applications, inosine is used as a substitute for guanine (B1146940) due to its similar pairing properties but significantly higher oxidation potential.[9]

Quantitative Data and Thermodynamic Properties

The efficiency and predictability of oligonucleotide synthesis are critical. The table below summarizes key quantitative parameters associated with using phosphoramidites like DMT-dI.

| Parameter | Typical Value / Condition | Notes |

| Coupling Efficiency | >99% | High efficiency is crucial for synthesizing long oligonucleotides. It can be monitored by measuring the absorbance of the cleaved DMT cation.[2] |

| Coupling Time | 30 - 180 seconds | May require optimization depending on the synthesizer and specific phosphoramidite to ensure maximum efficiency.[10] |

| Activator | 0.25 - 0.5 M Tetrazole or derivative in Acetonitrile | Activates the phosphoramidite for coupling. 5-(ethylthio)-1H-tetrazole (ETT) is a common choice.[11] |

| Phosphoramidite Conc. | 0.05 - 0.15 M in anhydrous Acetonitrile | Reconstituted phosphoramidite solutions should be fresh for optimal performance.[12] |

| Deblocking Agent | 3% Trichloroacetic Acid (TCA) in Dichloromethane | Used to remove the 5'-DMT group at the start of each cycle.[4] |

Thermodynamic Properties

The stability of DNA duplexes containing inosine is highly dependent on its neighboring bases. Thermodynamic parameters for nearest-neighbor pairs involving inosine have been experimentally determined and allow for the accurate prediction of duplex melting temperatures (Tm) and stability (ΔG°37).[8][9] This data is essential for designing effective probes and primers.

| Nearest-Neighbor Pair (5'-XI/3'-YC') | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |

| AI/TC | -9.1 | -24.4 | -1.9 |

| TI/AC | -6.5 | -17.3 | -1.4 |

| CI/GC | -10.3 | -26.9 | -2.3 |

| GI/CC | -10.8 | -28.2 | -2.4 |

| IA/CT | -7.8 | -21.4 | -1.5 |

| IT/CA | -7.0 | -19.4 | -1.2 |

| IC/CG | -8.0 | -20.2 | -1.7 |

| IG/CT | -8.6 | -23.5 | -1.3 |

| Note: This table presents a selection of representative nearest-neighbor parameters. Comprehensive datasets are available in the scientific literature.[8][9] |

Experimental Protocol: Automated Synthesis of a dI-Containing Oligonucleotide

This protocol outlines the general steps for synthesizing an oligonucleotide containing a 2'-deoxyinosine residue using an automated DNA synthesizer.

Reagents and Materials:

-

DMT-dI Phosphoramidite and standard DMT-dA, dC, dG, T phosphoramidites

-

Anhydrous acetonitrile

-

Activator solution (e.g., 0.45 M ETT in acetonitrile)

-

Deblocking solution (3% TCA in dichloromethane)

-

Capping solutions (Capping A: Acetic Anhydride/Pyridine/THF; Capping B: N-Methylimidazole/THF)

-

Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

-

Appropriate solid support (CPG) with the initial nucleoside attached

Equipment:

-

Automated DNA/RNA synthesizer

-

Standard laboratory glassware and equipment

Procedure:

-

Phosphoramidite Preparation:

-

Allow the DMT-dI phosphoramidite vial and other reagents to warm to room temperature before opening to prevent moisture condensation.[12]

-

Reconstitute the phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).[4] Use the solution promptly.

-

-

Synthesizer Setup:

-

Install the reconstituted phosphoramidite solutions and all other necessary reagents (deblocking, capping, oxidizing solutions) onto the automated synthesizer.

-

Program the desired oligonucleotide sequence, specifying the position for the deoxyinosine incorporation.

-

-

Automated Synthesis:

-

Initiate the synthesis program. The instrument will automatically perform the four-step cycle (Detritylation, Coupling, Capping, Oxidation) for each nucleotide addition until the sequence is complete.

-

-

Cleavage and Deprotection:

-

Once synthesis is finished, the solid support is removed from the synthesizer.

-

The oligonucleotide is cleaved from the support, and the cyanoethyl protecting groups are removed from the phosphate backbone by incubating with concentrated ammonium hydroxide (B78521) at room temperature or elevated temperature, depending on the other protecting groups used. This step also removes the protecting groups from the nucleobases.

-

-

Purification and Quality Control:

-

The crude oligonucleotide solution is typically purified using methods like High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product.

-

The final product's identity and purity are confirmed by mass spectrometry and UV-Vis spectrophotometry.

-

Conclusion

DMT-dI Phosphoramidite is an essential tool for the synthesis of modified oligonucleotides. Its mechanism of action is fully integrated into the well-established phosphoramidite chemistry cycle, allowing for its straightforward incorporation into synthetic DNA. The unique ability of deoxyinosine to act as a universal base provides researchers with a critical solution for managing sequence ambiguity in a wide range of applications, from PCR and sequencing to the development of novel diagnostic probes and therapeutic agents. A thorough understanding of its properties and the associated thermodynamic data is key to leveraging its full potential in molecular biology and drug development.

References

- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 2. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 6. twistbioscience.com [twistbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Nearest-neighbor thermodynamics of deoxyinosine pairs in DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Scalable One-Pot - Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Introduction to phosphoramidite chemistry for DNA synthesis

An In-depth Technical Guide to Phosphoramidite (B1245037) Chemistry for DNA Synthesis

Introduction

Phosphoramidite chemistry is the universally adopted method for the chemical synthesis of DNA and RNA, renowned for its high efficiency and reliability.[][2][3] First introduced in the early 1980s, this method has become the gold standard, enabling the routine, automated synthesis of oligonucleotides up to 200 base pairs in length.[4] The process is characterized by a four-step cycle that sequentially adds nucleoside phosphoramidites to a growing oligonucleotide chain that is attached to a solid support.[5][6] The success of this chemistry hinges on the strategic use of protecting groups, which prevent unwanted side reactions and ensure that the synthesis proceeds with high fidelity.[4][7] These protecting groups render the phosphoramidite molecules stable while allowing for their controlled, sequential removal and reaction.[3][4]

The core of the methodology involves the reaction of a nucleoside phosphoramidite, which has a protected 5'-hydroxyl group, with the free 5'-hydroxyl group of a nucleoside bound to a solid support. This cycle of deprotection, coupling, capping, and oxidation is repeated until the desired sequence is assembled. The high coupling efficiency, typically exceeding 99%, is a key advantage of this technique.[4][8]

Core Components of Phosphoramidite Synthesis

The successful synthesis of oligonucleotides via phosphoramidite chemistry relies on several key components: the phosphoramidite building blocks, a solid support, and a suite of protecting groups and reagents.

Phosphoramidite Monomers

The building blocks for DNA synthesis are nucleoside phosphoramidites. These are modified nucleosides where the 3'-hydroxyl group is converted to a reactive phosphoramidite moiety.[4] Key features of a standard phosphoramidite monomer include:

-

A 5'-hydroxyl protecting group: The most common is the acid-labile dimethoxytrityl (DMT) group, which prevents the 5'-hydroxyl from reacting out of turn.[4][9][10]

-

A phosphoramidite group at the 3' position: This consists of a P(III) atom bonded to a diisopropylamino group and a 2-cyanoethyl group. The diisopropylamino group is an excellent leaving group during the coupling reaction, while the 2-cyanoethyl group protects the phosphate (B84403) backbone.[4]

-

Base-protecting groups: The exocyclic amino groups of adenine (B156593) (A), cytosine (C), and guanine (B1146940) (G) are protected to prevent side reactions. Thymine (T) does not have an exocyclic amino group and therefore does not require protection.[7][11]

Solid Support

Oligonucleotide synthesis is performed using a solid-phase approach, where the first nucleoside is attached to a solid support, typically Controlled Pore Glass (CPG).[8][9][10] This simplifies the synthesis process by allowing for the easy removal of excess reagents and byproducts by simple washing after each step.[4] The synthesis proceeds in the 3' to 5' direction, opposite to the biological synthesis of DNA.[12]

The Phosphoramidite DNA Synthesis Cycle

The synthesis of an oligonucleotide is a cyclic process, with each cycle resulting in the addition of one nucleotide to the growing chain. The four steps in the synthesis cycle are deblocking, coupling, capping, and oxidation.[5][6]

Step 1: Deblocking (Detritylation)

The first step in each cycle is the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support (or the last nucleoside added to the chain). This is achieved by treating the support with a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758).[2][9][10] This exposes the 5'-hydroxyl group, making it available for reaction with the next phosphoramidite.[8]

Step 2: Coupling

In the coupling step, the next nucleoside phosphoramidite is added to the growing chain. The phosphoramidite is activated by a weak acid, such as tetrazole, 5-benzylthio-1H-tetrazole (BTT), 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI).[2][13] The activator protonates the nitrogen of the diisopropylamino group on the phosphoramidite, making it a good leaving group. The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing chain to form a phosphite (B83602) triester linkage.[4] This reaction is very efficient, with coupling efficiencies typically greater than 99%.[4][8]

Step 3: Capping

Because the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing chains will not have reacted with the incoming phosphoramidite. To prevent these unreacted chains from participating in subsequent cycles, which would result in oligonucleotides with internal deletions, a "capping" step is performed.[4][13] This is typically done by acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[13]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable P(V) phosphate triester.[12] This is typically accomplished using a solution of iodine in the presence of water and a mild base, such as pyridine (B92270) or lutidine.[9][12]

Following the oxidation step, the cycle is repeated, starting with the deblocking step to remove the DMT group from the newly added nucleotide, until the desired oligonucleotide sequence is synthesized.

Post-Synthesis Processing: Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone must be removed. This is typically achieved by treating the solid support with aqueous ammonium (B1175870) hydroxide. The 2-cyanoethyl protecting groups on the phosphate backbone are removed by β-elimination. The base-protecting groups are also removed by hydrolysis. Under the strongly basic conditions of deprotection, a potential side reaction is the Michael addition of acrylonitrile, a byproduct of the deprotection of the phosphate backbone, to the heterocyclic bases, particularly thymine.[12]

Quantitative Data and Reagents

The following tables summarize the key reagents and protecting groups used in phosphoramidite DNA synthesis.

Table 1: Reagents in the Phosphoramidite Synthesis Cycle

| Step | Purpose | Common Reagents |

| Deblocking | Removal of the 5'-DMT protecting group | 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM) |

| Coupling | Formation of the phosphite triester linkage | Nucleoside phosphoramidite and an activator (e.g., Tetrazole, DCI, ETT, BTT) in Acetonitrile (B52724) |

| Capping | Blocking of unreacted 5'-hydroxyl groups | Acetic anhydride and 1-methylimidazole |

| Oxidation | Conversion of phosphite triester to phosphate triester | Iodine in Tetrahydrofuran (THF), water, and pyridine or lutidine |

| Cleavage & Deprotection | Release from solid support and removal of all protecting groups | Aqueous ammonium hydroxide |

Table 2: Common Protecting Groups in DNA Synthesis

| Group Protected | Protecting Group | Chemical Name | Deprotection Condition |

| 5'-Hydroxyl | DMT | Dimethoxytrityl | Mild acid (e.g., TCA, DCA) |

| Phosphate | CE | 2-Cyanoethyl | Base (e.g., aqueous ammonia) |

| Adenine (N6-amino) | Bz | Benzoyl | Aqueous ammonia |

| Cytosine (N4-amino) | Bz or Ac | Benzoyl or Acetyl | Aqueous ammonia |

| Guanine (N2-amino) | ibu | Isobutyryl | Aqueous ammonia |

Experimental Protocols

The following is a generalized protocol for a single cycle of phosphoramidite DNA synthesis as it would be performed by an automated DNA synthesizer. The oligonucleotide is assumed to be growing on a CPG solid support packed in a column.

-

Deblocking: A solution of 3% TCA in dichloromethane is passed through the column for approximately 1-2 minutes to remove the DMT group from the 5'-hydroxyl of the nucleotide attached to the CPG. The column is then washed with acetonitrile to remove the acid and the cleaved DMT cation.

-

Coupling: A solution containing the desired nucleoside phosphoramidite and an activator (e.g., tetrazole) in acetonitrile is passed through the column. The reaction is allowed to proceed for 1-5 minutes to ensure high coupling efficiency. The column is then washed with acetonitrile.

-

Capping: A solution of capping reagent A (acetic anhydride/lutidine/THF) and capping reagent B (1-methylimidazole/THF) are simultaneously passed through the column. The reaction time is typically 1-2 minutes. The column is then washed with acetonitrile.

-

Oxidation: A solution of iodine in THF/water/pyridine is passed through the column and allowed to react for 1-2 minutes to oxidize the phosphite triester to a phosphate triester. The column is then washed with acetonitrile.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Visualizations

Caption: The four-step cycle of phosphoramidite DNA synthesis.

References

- 2. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides - Aragen Life Sciences [aragen.com]

- 4. twistbioscience.com [twistbioscience.com]

- 5. blog.biosearchtech.com [blog.biosearchtech.com]

- 6. researchgate.net [researchgate.net]

- 7. journalirjpac.com [journalirjpac.com]

- 8. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 9. blog.biosearchtech.com [blog.biosearchtech.com]

- 10. carlroth.com [carlroth.com]

- 11. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 12. atdbio.com [atdbio.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

The Cornerstone of Synthetic Biology: A Technical Guide to Nucleoside Phosphoramidite Building Blocks

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology and drug development, the ability to synthesize custom oligonucleotides with high fidelity is paramount. This capability underpins a vast array of applications, from diagnostic probes and PCR primers to therapeutic agents like antisense oligonucleotides and siRNAs. At the heart of this synthetic prowess lies the nucleoside phosphoramidite (B1245037), a class of activated nucleoside derivatives that serve as the fundamental building blocks for solid-phase oligonucleotide synthesis. This in-depth technical guide provides a comprehensive overview of nucleoside phosphoramidite chemistry, from the synthesis of the building blocks themselves to their application in the automated synthesis of oligonucleotides, with a focus on the quantitative aspects and detailed methodologies that are critical for success in a research and development setting.

The Chemistry of Nucleoside Phosphoramidites

Nucleoside phosphoramidites are derivatives of natural or synthetic nucleosides that have been chemically modified to be suitable for the step-wise construction of oligonucleotide chains. These modifications include the protection of reactive functional groups on the nucleobase and the sugar moiety, as well as the activation of the 3'-hydroxyl group as a phosphoramidite moiety. This strategic protection and activation scheme allows for the highly efficient and controlled coupling of nucleosides in the 3' to 5' direction, a process that is the bedrock of modern automated DNA and RNA synthesis.[1][2]

A standard 2'-deoxyadenosine (B1664071) phosphoramidite, for instance, features several key chemical modifications. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is acid-labile and can be selectively removed at the beginning of each coupling cycle.[3] The exocyclic amino group of the adenine (B156593) base is protected with a benzoyl (Bz) group to prevent unwanted side reactions.[3] The 3'-hydroxyl group is converted to a phosphoramidite, which is activated by a weak acid during the coupling step. This phosphoramidite moiety is further protected with a β-cyanoethyl group.[4]

Synthesis of Nucleoside Phosphoramidite Building Blocks

The synthesis of nucleoside phosphoramidites is a multi-step process that requires careful protection and activation of the nucleoside. The following is a generalized protocol for the synthesis of a 5'-DMT-N-benzoyl-2'-deoxyadenosine-3'-phosphoramidite.

Experimental Protocol: Synthesis of 5'-DMT-N-benzoyl-2'-deoxyadenosine-3'-phosphoramidite

Materials:

-

N-benzoyl-2'-deoxyadenosine

-

Anhydrous Pyridine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

Anhydrous Acetonitrile

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

5'-O-DMT Protection:

-

Dissolve N-benzoyl-2'-deoxyadenosine in anhydrous pyridine.

-

Add DMT-Cl portion-wise while stirring at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with methanol.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the product by silica gel column chromatography to obtain 5'-O-DMT-N-benzoyl-2'-deoxyadenosine.

-

-

Phosphitylation:

-

Dissolve the 5'-O-DMT-N-benzoyl-2'-deoxyadenosine in anhydrous DCM under an inert atmosphere (e.g., argon).

-

Add DIPEA to the solution.

-

Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with anhydrous acetonitrile.

-

Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by silica gel column chromatography to yield the final 5'-DMT-N-benzoyl-2'-deoxyadenosine-3'-phosphoramidite.[2][5]

-

Solid-Phase Oligonucleotide Synthesis

The use of nucleoside phosphoramidites in solid-phase synthesis allows for the automated and highly efficient production of custom oligonucleotides. The process is cyclical, with each cycle resulting in the addition of one nucleotide to the growing chain.

The Four-Step Synthesis Cycle:

-

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile DMT group from the 5'-hydroxyl of the nucleoside attached to the solid support. This is typically achieved using a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. The release of the DMT cation, which is bright orange, can be monitored spectrophotometrically to assess coupling efficiency.[1]

-

Coupling: The next nucleoside phosphoramidite in the sequence is activated by a weak acid, such as 1H-tetrazole or a derivative, and then added to the reaction vessel. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.[1]

-

Capping: To prevent the elongation of any unreacted 5'-hydroxyl groups in subsequent cycles, a capping step is performed. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole. This step is crucial for minimizing the formation of deletion mutants (n-1 sequences).

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester linkage. This is commonly done using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[6]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Experimental Workflow for Solid-Phase Oligonucleotide Synthesis

Quantitative Aspects of Oligonucleotide Synthesis

The success of oligonucleotide synthesis is highly dependent on the efficiency of each step in the synthesis cycle. Even small inefficiencies can lead to a significant decrease in the yield of the full-length product, especially for longer oligonucleotides.

| Parameter | Typical Value/Range | Significance |

| Coupling Efficiency | >99% | A 1% decrease in coupling efficiency can lead to a significant reduction in the final yield of a long oligonucleotide. |

| Deprotection Time (Ammonium Hydroxide) | 8-16 hours at 55°C | Standard method, but time-consuming.[7] |

| Deprotection Time (AMA) | 5-15 minutes at 65°C | Significantly faster than ammonium (B1175870) hydroxide, but requires the use of acetyl-protected dC to avoid side reactions.[7][8] |

| Oligonucleotide Purity (after HPLC) | >95% for <50-mers | HPLC is a powerful technique for purifying the full-length product from shorter failure sequences. |

Table 1: Key Quantitative Parameters in Oligonucleotide Synthesis

| Oligonucleotide Length | Expected Purity after Desalting | Expected Purity after HPLC Purification |

| 20-mer | 70-85% | >95% |

| 40-mer | 50-70% | >90% |

| 60-mer | 30-50% | >85% |

| 80-mer | 15-30% | >80% |

Table 2: Typical Purity of Synthetic Oligonucleotides

Applications in Targeting Signaling Pathways: The MAPK Pathway

Modified nucleoside phosphoramidites are instrumental in the development of therapeutic oligonucleotides, such as antisense oligonucleotides, which can be designed to modulate the expression of specific genes involved in disease pathways. A prominent example is the targeting of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often dysregulated in cancer.

The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, regulating cellular processes like proliferation, differentiation, and survival.[9] Key components of this pathway, such as RAF, MEK, and ERK, are attractive targets for therapeutic intervention. Antisense oligonucleotides synthesized with modified phosphoramidites (e.g., phosphorothioates to increase nuclease resistance) can be designed to bind to the mRNA of these kinases, leading to their degradation and a subsequent inhibition of the signaling cascade.

MAPK Signaling Pathway Targeted by an Antisense Oligonucleotide

Conclusion

Nucleoside phosphoramidite building blocks are the linchpins of modern oligonucleotide synthesis, enabling the rapid and precise construction of DNA and RNA sequences. A thorough understanding of their chemistry, synthesis, and application in solid-phase synthesis is essential for researchers and professionals in the fields of biotechnology and drug development. The ability to quantify and control the efficiency of each step in the synthesis process directly impacts the quality and yield of the final oligonucleotide product. As our understanding of disease pathways deepens, the demand for high-quality, custom-synthesized oligonucleotides will only continue to grow, further cementing the central role of nucleoside phosphoramidite chemistry in advancing science and medicine.

References

- 1. e-oligos DNA Synthesis [e-oligos.com]

- 2. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journalirjpac.com [journalirjpac.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Incorporation of the Phosphoramidite Derivative of 2′-O-Photocaged 3′-S-Thioguanosine into Oligoribonucleotides: Substrate for Probing the Mechanism of RNA Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. glenresearch.com [glenresearch.com]

- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

The Guardian of the Phosphate: A Technical Guide to the 2-Cyanoethyl Protecting Group in Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic oligonucleotide manufacturing, precision and control are paramount. The phosphoramidite (B1245037) method stands as the gold standard for the chemical synthesis of DNA and RNA, a process reliant on the strategic use of protecting groups to ensure the fidelity of the final product. Among these, the 2-cyanoethyl group plays a critical, albeit temporary, role in safeguarding the phosphate (B84403) backbone of the growing oligonucleotide chain. This in-depth technical guide elucidates the vital function of the 2-cyanoethyl protecting group, detailing its mechanism of action, providing quantitative data on its removal, and offering comprehensive experimental protocols for its application and cleavage.

The Essential Role of the 2-Cyanoethyl Protecting Group

During solid-phase oligonucleotide synthesis, each nucleotide is added as a phosphoramidite monomer. This building block contains a reactive phosphite (B83602) triester, which, if left unprotected, could lead to undesirable side reactions during the subsequent steps of the synthesis cycle. The 2-cyanoethyl group is employed to temporarily block one of the oxygen atoms of the phosphite triester, rendering it inert to premature reactions.[1][2][3] This protection is crucial for maintaining the integrity of the phosphate backbone as the oligonucleotide chain is elongated.

Mechanism of Protection and Deprotection: A Tale of Stability and Controlled Release

The 2-cyanoethyl group is introduced during the synthesis of the phosphoramidite monomer itself. Once the oligonucleotide synthesis is complete, the protecting group is removed via a β-elimination reaction, typically initiated by a base such as concentrated aqueous ammonia (B1221849) or 1,8-diazabicycloundec-7-ene (DBU).[5]

The electron-withdrawing nature of the cyano group makes the protons on the adjacent carbon atom (the β-carbon) acidic. A base can abstract one of these protons, leading to the formation of a carbanion. This is followed by the elimination of the protected phosphate group and the formation of acrylonitrile (B1666552) as a byproduct.[5]

Quantitative Data on Deprotection

The efficiency and kinetics of 2-cyanoethyl group removal are influenced by the choice of base, temperature, and reaction time. The following tables summarize key quantitative data related to the deprotection process.

| Reagent | Temperature | Time | Efficacy/Notes |

| Concentrated Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) | Room Temperature | 1-2 hours | Effective for cleavage from support and removal of cyanoethyl groups.[2][6] |

| Concentrated Ammonium Hydroxide (NH₄OH) | 55°C | 14-17 hours | Ensures complete deprotection of both phosphate and nucleobase protecting groups.[1][6] |

| Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 65°C | 5-10 minutes | "UltraFast" deprotection; significantly reduces deprotection time.[7][8][9] |

| 1,8-Diazabicycloundec-7-ene (DBU) in Acetonitrile (B52724) (10% v/v) | Room Temperature | 1-15 minutes | Rapid and efficient for on-column removal of the 2-cyanoethyl group.[1][10] |

| 20% Diethylamine in Acetonitrile | Room Temperature | 10 minutes | Selectively removes the phosphate protecting groups while the oligonucleotide remains on the solid support.[3] |

| Ethylenediamine (EDA)/Toluene (1:1 v/v) | Room Temperature | 2 hours | Used for on-column deprotection in organic solvents.[11] |

Table 1. Comparison of Deprotection Conditions for the 2-Cyanoethyl Group.

A known side reaction during deprotection with ammonium hydroxide is the Michael addition of the acrylonitrile byproduct to the N3 position of thymine, forming an N3-cyanoethylthymine adduct.[1][12]

| Condition | Time | Yield of N3-cyanoethylated Thymidine |

| Acrylonitrile with unprotected Thymidine | 24 hours | 52% |

Table 2. Formation of N3-Cyanoethylthymine Adduct.[1]

Experimental Protocols

Detailed methodologies for the removal of the 2-cyanoethyl protecting group are provided below. These protocols outline both on-column and solution-phase deprotection strategies.

Protocol 1: On-Column Deprotection with DBU

This protocol is suitable for the rapid removal of the 2-cyanoethyl group while the oligonucleotide remains attached to the solid support.

-

Reagent Preparation: Prepare a solution of 10% 1,8-diazabicycloundec-7-ene (DBU) in anhydrous acetonitrile (v/v).

-

Column Treatment: Pass the DBU solution through the synthesis column containing the support-bound oligonucleotide. Ensure the support is fully wetted.

-

Incubation: Allow the DBU solution to remain in contact with the support for 1-15 minutes at room temperature.[1][10]

-

Washing: Extensively wash the column with anhydrous acetonitrile to remove the DBU and the cleaved acrylonitrile.

-

Drying: Dry the support under a stream of argon or under vacuum.

The oligonucleotide, now free of the 2-cyanoethyl groups, can be cleaved from the support and further deprotected as required.

Protocol 2: Solution-Phase Deprotection with Concentrated Ammonium Hydroxide

This is a standard protocol for the simultaneous cleavage from the support and deprotection of the phosphate and nucleobase protecting groups.

-

Cleavage from Support: Transfer the solid support containing the synthesized oligonucleotide to a sealed vial. Add concentrated aqueous ammonium hydroxide (e.g., 28-30% NH₃) to the vial, ensuring the support is fully submerged.

-

Incubation: Heat the sealed vial at 55°C for 14-17 hours.[1] Alternatively, for less base-sensitive oligonucleotides, incubation can be performed at room temperature for a longer duration.

-

Cooling and Filtration: Allow the vial to cool to room temperature. Filter the solution to remove the solid support.

-

Evaporation: Evaporate the ammonium hydroxide solution to dryness, typically using a centrifugal evaporator.

-

Reconstitution: Reconstitute the deprotected oligonucleotide pellet in an appropriate buffer for subsequent purification and analysis.

Logical Relationships in Oligonucleotide Synthesis

The following diagram illustrates the central role of the 2-cyanoethyl protecting group within the broader context of the phosphoramidite synthesis cycle and the subsequent deprotection steps.

Conclusion

The 2-cyanoethyl group is an indispensable tool in phosphoramidite chemistry, providing robust protection for the phosphate backbone during oligonucleotide synthesis while allowing for efficient and clean removal under basic conditions. A thorough understanding of its function, the kinetics of its removal, and the potential for side reactions is crucial for the successful synthesis of high-quality oligonucleotides for research, diagnostic, and therapeutic applications. The protocols and data presented in this guide offer a comprehensive resource for professionals in the field, enabling the optimization of deprotection strategies to maximize yield and purity.

References

- 1. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. CA2361079C - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. biotage.com [biotage.com]

- 6. GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glenresearch.com [glenresearch.com]

- 8. glenresearch.com [glenresearch.com]

- 9. scribd.com [scribd.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. glenresearch.com [glenresearch.com]

- 12. Quantification of synthetic errors during chemical synthesis of DNA and its suppression by non-canonical nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

The Stability of Phosphoramidites in Acetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of phosphoramidites in acetonitrile (B52724), a critical consideration for the successful synthesis of oligonucleotides. Understanding the degradation pathways and the factors that influence stability is paramount for ensuring high-quality, full-length oligonucleotide products in research, diagnostics, and therapeutic development.

Introduction to Phosphoramidite (B1245037) Stability

Phosphoramidites are the cornerstone of modern solid-phase oligonucleotide synthesis. These activated nucleotide building blocks, however, are susceptible to degradation in solution, particularly in the acetonitrile used for their dissolution and delivery during synthesis.[1] The stability of phosphoramidite solutions directly impacts coupling efficiency, and consequently, the yield and purity of the final oligonucleotide product.[2] This guide delves into the chemical pathways of degradation, presents quantitative stability data, and outlines experimental protocols for assessing the integrity of these crucial reagents.

Chemical Structure and Degradation Pathways

A phosphoramidite consists of a nucleoside protected at the 5'-hydroxyl (commonly with a dimethoxytrityl group) and on the exocyclic amine of the base. The 3'-hydroxyl is modified with a phosphite (B83602) group protected by a 2-cyanoethyl group and bearing a diisopropylamino ligand.[3]

The primary degradation pathways of phosphoramidites in acetonitrile solution are:

-

Hydrolysis: Reaction with trace amounts of water leads to the formation of H-phosphonates. This is a significant concern as even anhydrous acetonitrile contains parts-per-million levels of water.[4]

-

Elimination of Acrylonitrile: The 2-cyanoethyl protecting group can be eliminated, which can then lead to further side reactions.[4][5]

-

Autocatalytic Acrylonitrile-Induced Formation of Cyanoethyl Phosphonoamidates: This pathway involves the reaction of the phosphoramidite with acrylonitrile, a degradation product.[5]

Quantitative Stability Data

The stability of the four standard deoxyribonucleoside phosphoramidites in acetonitrile varies significantly. The general order of stability is T, dC > dA > dG.[2][5][6] Deoxyguanosine (dG) phosphoramidite is notably the least stable.[2][5][6]

| Phosphoramidite | Purity Reduction after 5 Weeks (%) |

| T | 2 |

| dC(bz) | 2 |

| dA(bz) | 6 |

| dG(ib) | 39 |

Table 1: Reduction in purity of standard deoxyribonucleoside phosphoramidites in a 0.2 M acetonitrile solution after five weeks of storage under an inert gas atmosphere.[2][5][6]

The rate of degradation is also dependent on the concentration of the phosphoramidite, with more dilute solutions exhibiting slower degradation.[6]

| dG Phosphoramidite Concentration (M) | Degradation after 10 days (%) |

| 0.2 | 8 |

| 0.05 | 3 |

Table 2: Effect of concentration on the degradation of dG phosphoramidite in acetonitrile solution.[6]

Factors Influencing Stability

Several factors can be controlled to enhance the stability of phosphoramidite solutions:

-

Water Content: This is the most critical factor. The use of anhydrous acetonitrile (≤10 ppm water) is essential.[4] Molecular sieves (3 Å) should be added to both the acetonitrile and the phosphoramidite solutions to scavenge residual moisture.[4][5][7]

-

Phosphoramidite Concentration: As shown in Table 2, lower concentrations of phosphoramidites lead to slower degradation.[6]

-

Temperature: Phosphoramidites are more stable at lower temperatures. For long-term storage, they should be kept as a dry powder at -20°C.[8][9] Solutions on an oligonucleotide synthesizer are typically at room temperature, which accelerates degradation.[9]

-

Addition of a Base: Small amounts of a non-nucleophilic base, such as triethylamine (B128534) (TEA), can be added to the acetonitrile to neutralize any acidic impurities that can catalyze hydrolysis.[5][8]

Experimental Protocols for Stability Assessment

A systematic approach is required to evaluate the stability of phosphoramidite solutions.

Preparation of Phosphoramidite Solutions

-

Materials:

-

Procedure:

-

Allow the solid phosphoramidite to equilibrate to room temperature before opening to prevent moisture condensation.[4]

-

Under an inert gas atmosphere, weigh the desired amount of phosphoramidite into an oven-dried, septum-sealed vial.

-

Add activated molecular sieves to the vial.[4]

-

Using an oven-dried syringe, transfer the required volume of anhydrous acetonitrile to the vial.[4] A common concentration for synthesis is 0.1 M.[10][11][12]

-

Gently swirl the vial to dissolve the phosphoramidite.[4]

-

Analytical Methods for Stability Monitoring

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

-

Objective: To separate and identify the parent phosphoramidite from its degradation products.

-

Typical System: A reverse-phase HPLC system coupled to a mass spectrometer (e.g., ESI-MS).[8][13]

-

Column: C18 column.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., triethylammonium (B8662869) acetate).

-

Detection: UV absorbance at a relevant wavelength (e.g., 260 nm) and mass-to-charge ratio.

-

Analysis: The purity of the phosphoramidite is determined by the peak area of the parent compound relative to the total peak area. Degradation products can be identified by their mass.[8]

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy:

-

Objective: To quantify the phosphoramidite and identify phosphorus-containing impurities.

-

Key Feature: Provides distinct signals for different phosphorus species.

-

Typical Chemical Shifts:

-

Analysis: The relative integrals of the peaks correspond to the molar ratio of the different phosphorus-containing species.

Best Practices for Handling and Storage

-

Always use anhydrous solvents and reagents. [4]

-

Store solid phosphoramidites at -20°C under an inert atmosphere. [8][9]

-

Prepare solutions fresh when possible. If solutions are to be stored on a synthesizer, their stability should be monitored, especially for dG phosphoramidite.[2] Standard phosphoramidite solutions in anhydrous acetonitrile are generally stable for 2-3 days.[11]

-

Use molecular sieves in solvent and phosphoramidite bottles on the synthesizer. [4][5][7]

-

Purge synthesizer lines with inert gas to prevent moisture ingress. [4]

By adhering to these guidelines and understanding the inherent stability limitations of phosphoramidites, researchers and drug development professionals can optimize their oligonucleotide synthesis processes, leading to higher yields, improved purity, and more reliable outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 4. benchchem.com [benchchem.com]

- 5. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. trilinkbiotech.com [trilinkbiotech.com]

- 8. lcms.cz [lcms.cz]

- 9. researchgate.net [researchgate.net]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. benchchem.com [benchchem.com]

- 14. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Phosphoramidite Reagents for DNA Assembly

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core features of phosphoramidite (B1245037) reagents, the gold standard for chemical DNA synthesis. We will delve into the fundamental chemistry, key quality attributes, and the practical aspects of their application in oligonucleotide assembly, with a focus on providing actionable data and detailed methodologies for professionals in the field.

The Chemistry of Phosphoramidite Reagents

Phosphoramidite chemistry, first introduced in the early 1980s, remains the method of choice for DNA and RNA synthesis due to its high efficiency and amenability to automation.[1][2][3] The process relies on the sequential addition of nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support.

A standard phosphoramidite monomer consists of a nucleoside with four key chemical modifications that enable controlled and efficient synthesis:

-

5'-Hydroxyl Protecting Group: The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, an acid-labile moiety that prevents self-polymerization and allows for the stepwise addition of nucleotides.[2]

-

3'-Phosphoramidite Group: The 3'-hydroxyl is modified with a phosphoramidite group, which is the reactive center for forming the internucleotide phosphite (B83602) triester linkage. This group is activated by a weak acid during the coupling step.

-

Phosphate (B84403) Protecting Group: A β-cyanoethyl group protects the phosphorus atom to prevent unwanted side reactions during synthesis. This group is base-labile and is removed during the final deprotection step.

-

Exocyclic Amine Protecting Groups: The exocyclic amino groups of adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C) are protected with base-labile groups (e.g., benzoyl, isobutyryl) to prevent branching of the growing oligonucleotide chain. Thymine (T) does not have an exocyclic amine and therefore does not require this protection.

Figure 1: Chemical structure of a phosphoramidite monomer.

The Four-Step DNA Synthesis Cycle

Automated solid-phase DNA synthesis using phosphoramidites involves a four-step cycle that is repeated for each nucleotide addition.[2][4] The synthesis proceeds in the 3' to 5' direction.

Figure 2: The four-step phosphoramidite DNA synthesis cycle.

Step 1: Deblocking (Detritylation) The cycle begins with the removal of the acid-labile DMT group from the 5'-hydroxyl of the nucleotide bound to the solid support. This is typically achieved by treatment with a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. The resulting free 5'-hydroxyl group is then available for the next coupling reaction.

Step 2: Coupling The next phosphoramidite monomer, activated by a catalyst such as 1H-tetrazole or a more modern activator like 5-ethylthio-1H-tetrazole (ETT), is added to the reaction. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[2]

Step 3: Capping To prevent the elongation of chains that failed to couple in the previous step (which would result in deletion mutations), a capping step is performed. Unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride (B1165640) and N-methylimidazole. This renders them unreactive in subsequent coupling cycles.

Step 4: Oxidation The newly formed phosphite triester linkage is unstable and susceptible to cleavage. Therefore, it is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, typically a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran (B95107). This completes the addition of one nucleotide, and the cycle can be repeated to add the next base in the sequence.

Quantitative Data on Phosphoramidite Performance

The quality and performance of phosphoramidite reagents are critical for the successful synthesis of high-purity oligonucleotides. Key performance indicators include purity, stability, and coupling efficiency.

Purity of Phosphoramidite Reagents

High purity of phosphoramidite reagents is essential to minimize the incorporation of impurities into the final oligonucleotide product. The United States Pharmacopeia (USP) provides reference standards for DNA phosphoramidites and outlines methods for their quality control.

Table 1: Purity of USP DNA Phosphoramidite Reference Standards by RP-HPLC

| Phosphoramidite | Purity (%) Lab 1 | Purity (%) Lab 2 | Purity (%) Lab 3 | Average Purity (%) |

| dG(iBu) | 99.5 | 99.6 | 99.6 | 99.6 |

| T | 99.8 | 99.8 | 99.8 | 99.8 |

| dA(Bz) | 99.8 | 99.8 | 99.8 | 99.8 |

| dC(Bz) | 99.6 | 99.6 | 99.6 | 99.6 |

| 5-Me-dC(Bz) | 99.1 | 99.1 | 99.1 | 99.1 |

Data sourced from USP.

Table 2: Purity of USP DNA Phosphoramidite Reference Standards by ³¹P NMR

| Phosphoramidite | Main P(III) Species (%) | Other P(III) Impurities (%) | P(V) Impurities (%) |

| dG(iBu) | 99.57 | ND | 0.43 |

| T | 99.57 | ND | 0.43 |

| dA(Bz) | 99.78 | ND | 0.22 |

| dC(Bz) | 99.19 | ND | 0.81 |

| 5-Me-dC(Bz) | 99.61 | ND | 0.40 |

ND = Not Detected. Data sourced from USP.

Coupling Efficiency

Coupling efficiency is a critical parameter that directly impacts the yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency can lead to a significant reduction in the final product yield, especially for longer oligonucleotides.

Table 3: Impact of Phosphoramidite Equivalents on Coupling Efficiency

| Entry | Phosphoramidite Equivalents | Recirculation Time (min) | Coupling Efficiency (%) |

| 1 | 1.75 | 5.0 | 46 |

| 2 | 1.75 | 15.0 | 80 |

| 3 | 2.88 | 30.0 | >95 |

This table illustrates that both the amount of phosphoramidite and the reaction time significantly influence the coupling efficiency.

Figure 3: Key factors influencing phosphoramidite coupling efficiency.

Experimental Protocols

This section provides an overview of the methodologies for key experiments involving phosphoramidite reagents.

Standard Solid-Phase Oligonucleotide Synthesis Cycle

The following is a generalized protocol for a single coupling cycle on an automated DNA synthesizer. Exact times and volumes will vary depending on the synthesizer and the scale of the synthesis.

-

Deblocking (Detritylation):

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Procedure: Flush the synthesis column with the deblocking solution for 60-120 seconds.

-

Wash: Wash the column with anhydrous acetonitrile (B52724) to remove the TCA and the cleaved DMT cation.

-

-

Coupling:

-

Reagents:

-

0.1 M solution of the desired phosphoramidite in anhydrous acetonitrile.

-

0.45 M solution of an activator (e.g., 1H-Tetrazole or ETT) in anhydrous acetonitrile.

-

-

Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column and allow them to react for 30-180 seconds.

-

Wash: Wash the column with anhydrous acetonitrile.

-

-

Capping:

-

Reagents:

-

Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF) and lutidine.

-

Capping Reagent B: N-methylimidazole in THF.

-

-

Procedure: Deliver a mixture of Capping Reagents A and B to the column and allow the reaction to proceed for 30-60 seconds.

-

Wash: Wash the column with anhydrous acetonitrile.

-

-

Oxidation:

-

Reagent: 0.02 M Iodine in a mixture of THF, pyridine, and water.

-

Procedure: Flush the column with the oxidizing solution for 30-60 seconds.

-

Wash: Wash the column with anhydrous acetonitrile.

-

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

-

Cleavage from Solid Support:

-

Reagent: Concentrated ammonium (B1175870) hydroxide (B78521).

-

Procedure: Incubate the solid support with concentrated ammonium hydroxide at room temperature for 1-2 hours.

-

Collection: Collect the supernatant containing the cleaved oligonucleotide.

-

-

Deprotection of Base and Phosphate Protecting Groups:

-

Reagent: Concentrated ammonium hydroxide.

-

Procedure: Heat the collected supernatant in a sealed vial at 55°C for 8-16 hours. This removes the benzoyl, isobutyryl, and cyanoethyl protecting groups.

-

Evaporation: Evaporate the ammonium hydroxide to yield the deprotected oligonucleotide.

-

Quality Control of Phosphoramidite Reagents

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm.

-